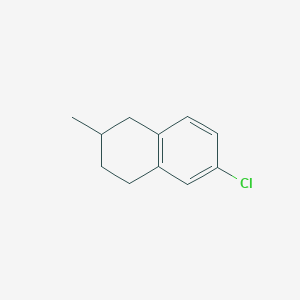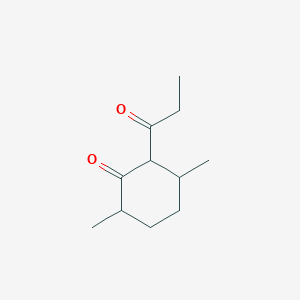
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring additional methyl and oxopropyl groups. This compound is utilized in various chemical processes and has significant applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- can be synthesized through the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:
- Dissolve isobutyryl chloride in anhydrous chloroform.
- Add the solution to a mixture of cyclohexanone and triethylamine in chloroform.
- Stir the mixture at room temperature for 30 minutes.
- Allow the mixture to react overnight, then add hydrochloric acid and heat under reflux for 5 hours.
- Separate the organic layer, wash with sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate to obtain the crude product .
Industrial Production Methods
Industrial production of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the additional methyl and oxopropyl groups.
2,6-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.
2-Isobutyrylcyclohexanone: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
834900-66-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3,6-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)10-7(2)5-6-8(3)11(10)13/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
SEVYIJXSYHNYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(CCC(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


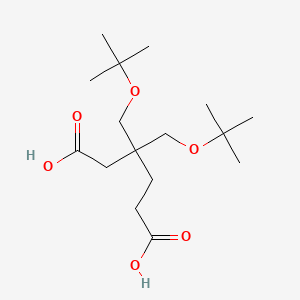

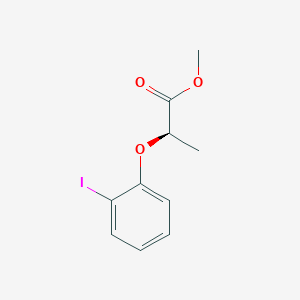
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
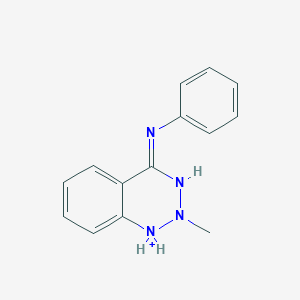
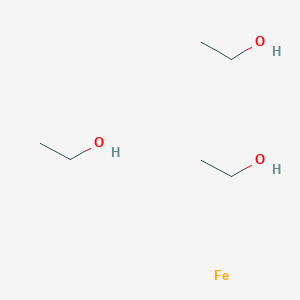
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)
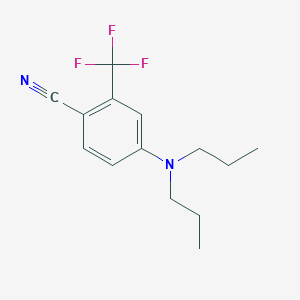

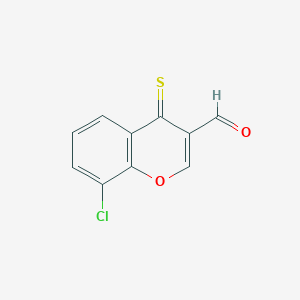
![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)

